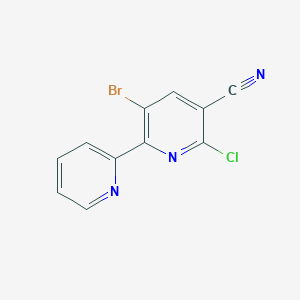

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile

Description

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile (CAS: 1135283-47-4) is a halogenated bipyridine derivative with the molecular formula C₁₁H₅BrClN₃ and a molecular weight of 294.53 g/mol . Key physicochemical properties include a topological polar surface area of 49.6 Ų, an XLogP3 value of 2.9 (indicating moderate lipophilicity), and a single rotatable bond . The compound is standardized and primarily used as a building block in pharmaceutical and materials science research due to its reactive bromo, chloro, and cyano substituents, which enable diverse functionalization .

Properties

IUPAC Name |

5-bromo-2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClN3/c12-8-5-7(6-14)11(13)16-10(8)9-3-1-2-4-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTAXXKUOYFOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile (CAS No. 1135283-47-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmaceuticals.

Molecular Formula: C₁₁H₅BrClN₃

Molecular Weight: 294.53 g/mol

Melting Point: 130–132 °C

The compound features a bipyridine structure with halogen substitutions that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of bipyridine derivatives followed by the introduction of the carbonitrile group. Recent advancements in bipyridine synthesis have utilized metal-catalyzed methods, enhancing yields and allowing for the incorporation of various functional groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substitutions enhance binding affinity and selectivity towards these targets, which is crucial for its activity in various biological pathways .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated as an inhibitor of the BCL6 protein, which plays a critical role in the survival of certain cancer cells. Compounds that disrupt BCL6 interactions have shown promise in reducing tumor growth in xenograft models .

Case Studies

- Inhibition of BCL6 : A study demonstrated that derivatives similar to this compound can effectively inhibit the BCL6 protein-protein interaction, leading to degradation of BCL6 in lymphoma cells. This suggests a potential therapeutic application in diffuse large B-cell lymphoma (DLBCL) .

- Antifolate Activity : Another research focused on similar pyridine derivatives showed that they could act as antifolate agents, selectively inhibiting purine biosynthesis pathways crucial for cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits BCL6; potential anticancer activity |

| Milrinone | Bipyridine derivative | Phosphodiesterase inhibitor; used for heart failure |

| Other bipyridines | Various substitutions | Diverse pharmacological effects |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that 3-bromo-6-chloro-2,2'-bipyridine-5-carbonitrile may inhibit the BCL6 protein, which is crucial for the survival of certain cancer cells. Inhibiting BCL6 can lead to reduced tumor growth, particularly in diffuse large B-cell lymphoma (DLBCL) models. A study demonstrated that derivatives of this compound effectively disrupt BCL6 interactions, suggesting a promising therapeutic avenue for cancer treatment .

Antifolate Activity : Similar pyridine derivatives have shown potential as antifolate agents, selectively inhibiting purine biosynthesis pathways essential for cancer cell proliferation. This mechanism highlights the compound's potential in developing targeted cancer therapies.

Coordination Chemistry

The bipyridine structure of this compound makes it an excellent ligand for transition metals. Its halogen substitutions enhance its reactivity and binding affinity towards metal centers, facilitating the formation of various metal complexes. These complexes are crucial in catalysis and materials science applications.

Table 1: Common Metal Complexes with this compound

| Metal | Complex Type | Application |

|---|---|---|

| Ru(II) | Ru-bipyridine complex | Catalysis in organic reactions |

| Pd(II) | Pd-bipyridine complex | Cross-coupling reactions |

| Cu(I) | Cu-bipyridine complex | Catalytic applications |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its halogen atoms can undergo various substitution reactions, allowing chemists to modify its structure and create new compounds with desired properties. This capability is particularly valuable in pharmaceutical chemistry for developing new drug candidates.

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Bipyridine derivatives |

| Buchwald-Hartwig | Cu catalyst, amine | Arylated bipyridines |

| Heck Reaction | Pd catalyst, alkene | Vinylated bipyridines |

Case Studies

- Inhibition of BCL6 : A notable study demonstrated that a derivative similar to this compound effectively inhibited the BCL6 protein-protein interaction in lymphoma cells, leading to significant tumor regression in xenograft models.

- Antifolate Mechanism : Research into pyridine derivatives has shown that they can inhibit key enzymes involved in purine biosynthesis, underscoring their potential as therapeutic agents against rapidly dividing cancer cells .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 3 and 6 participate in NAS reactions, with bromine showing higher reactivity due to its weaker bond strength compared to chlorine .

Key reactions include:

-

Ammonolysis : Reacts with aqueous ammonia under reflux to yield 3-amino-6-chloro-2,2'-bipyridine-5-carbonitrile (85% yield, 12h).

-

Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with methoxy groups (70°C, 8h, 78% yield).

| Position | Halogen | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|---|

| 3 | Br | 1.0 (reference) | 70–90°C, polar aprotic solvents |

| 6 | Cl | 0.3 | >100°C, strong bases |

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-couplings, while the chlorine remains inert under standard conditions .

Suzuki-Miyaura Coupling

Reacts with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C :

Stille Coupling

With trimethylstannyl reagents and PdCl₂(dppf) (1 mol%) in DMF at 100°C:

-

Substitutes bromine with aryl/alkyl groups (55–80% yield).

Cyano Group Transformations

The nitrile group at position 5 undergoes hydrolysis and reductions :

Acid-Catalyzed Hydrolysis

In concentrated H₂SO₄ (90%, 140°C, 3h) :

Mechanism : Protonation of nitrile → formation of imidic acid → hydrolysis to carboxylic acid.

Reduction to Amine

Using LiAlH₄ in dry THF (0°C to reflux):

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing cyano group deactivates the ring, limiting EAS reactivity. Nitration occurs selectively at position 4 under mixed acid conditions (HNO₃/H₂SO₄, 0°C):

-

Product : 3-Bromo-6-chloro-4-nitro-2,2'-bipyridine-5-carbonitrile (45% yield).

Coordination Chemistry

Acts as a bidentate ligand via pyridine nitrogen atoms. Forms luminescent complexes with Re(I) and Ru(II):

| Metal Center | Complex | Application |

|---|---|---|

| Re(CO)₃Cl | [Re(CO)₃(κ²-N,N-ligand)Cl] | Photocatalysis |

| Ru(bpy)₂²⁺ | [Ru(bpy)₂(κ²-N,N-ligand)]²⁺ | OLED materials |

Stability : Complexes exhibit thermal stability up to 300°C.

Sequential Functionalization

Leveraging differential reactivity of substituents enables multi-step synthesis :

-

Bromine substitution via Suzuki coupling.

-

Chlorine substitution under high-temperature NAS.

-

Cyano hydrolysis to carboxylic acid.

Example Pathway :

This compound’s versatility in cross-couplings, substitutions, and coordination chemistry makes it valuable for synthesizing pharmaceuticals, ligands, and functional materials. Experimental data emphasize the importance of optimizing catalysts and conditions for selective transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bipyridine Carbonitriles

4-(2,4-Dichlorophenyl)-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile

- Molecular Formula : C₂₅H₁₄Cl₂N₄

- Key Features : Incorporates a dichlorophenyl group and an indole moiety at positions 4 and 6, respectively. The indole group enhances π-π stacking interactions, influencing crystal packing .

- Structural Difference : The absence of bromine and the presence of a bulky indole group reduce its lipophilicity (predicted XLogP3 >3.5) compared to the target compound .

4-(4-Bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile

- Molecular Formula : C₂₄H₁₄BrN₄

- The indole group contributes to hydrogen bonding networks in the crystal lattice .

- Comparison : The bromophenyl group increases molecular weight (428.29 g/mol) and may improve binding affinity in receptor-ligand interactions compared to the target compound’s simpler halogenated bipyridine core .

Halogen and Functional Group Modifications

5-Bromo-6-methyl-2-pyridinecarbonitrile

- Molecular Formula : C₇H₅BrN₂

- Key Features: A monocyclic pyridine derivative with bromine at position 5 and a methyl group at position 4. The cyano group at position 2 enhances electrophilicity .

6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

- Molecular Formula : C₁₂H₈ClN₃

- Key Features : A methyl group at position 2 and chlorine at position 5. The simplified substituent profile results in a lower topological polar surface area (~45 Ų) and higher solubility in polar solvents .

- Safety Data : Classified as hazardous under GHS guidelines due to acute toxicity (H302), unlike the target compound, which lacks reported hazard classifications .

Conformational and Crystallographic Studies

- 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile (Free Base vs. Hydrobromide Salt): The free base exhibits planar bipyridine rings, while the hydrobromide salt adopts a non-planar conformation due to protonation at N1, altering hydrogen-bonding patterns . Relevance: Demonstrates how protonation state and counterions impact molecular conformation and crystal packing, a consideration for drug formulation .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Crystallography : The target compound’s bipyridine core allows for robust π-stacking, while halogen atoms (Br/Cl) facilitate halogen bonding, critical in crystal engineering .

- Drug Design : Indole-containing analogs (e.g., and ) show enhanced bioactivity due to additional hydrogen-bonding motifs, suggesting avenues for modifying the target compound .

- Synthetic Challenges : Purification methods for bipyridine derivatives (e.g., acid-base recrystallization in ) highlight the need for tailored approaches depending on substituent reactivity .

Preparation Methods

Step 1: Oxidation of 3-Bromo-6-chloropyridine to 3-Bromo-6-chloropyridine Oxynitride

- Reagents: 3-Bromo-6-chloropyridine, carbamide peroxide (urea peroxide), trifluoroacetic anhydride (TFAA).

- Conditions: Reaction in chloroform at 10–35 °C for ≥10 hours under stirring.

- Outcome: Formation of 3-bromo-6-chloropyridine oxynitride intermediate with a yield of approximately 68.6%.

- Notes: The reaction mixture is worked up by adding saturated sodium thiosulfate, followed by extraction and drying.

Step 2: Cyanation to 3-Bromo-6-chloropyridine-2-cyanide

- Reagents: 3-Bromo-6-chloropyridine oxynitride, trimethylsilyl cyanide (TMSCN), triethylamine (TEA).

- Conditions: Reflux in acetonitrile for ≥10 hours.

- Outcome: Formation of 3-bromo-6-chloropyridine-2-cyanide as a crude product, purified by silica gel chromatography.

- Notes: The crude product is used directly in the next step without further purification.

Step 3: Hydrolysis to 3-Bromo-6-chloropyridine-2-formic Acid

- Reagents: 3-Bromo-6-chloropyridine-2-cyanide, concentrated sulfuric acid (90–98%).

- Conditions: Hydrolysis at 140–180 °C for 2.5–4 hours.

- Outcome: Conversion of the nitrile group to the corresponding formic acid derivative.

- Notes: This step is critical for functional group transformation and requires careful temperature control.

Adaptation to this compound

While the patent describes a method for a pyridine derivative, the synthesis of the bipyridine carbonitrile involves similar cyanation and halogenation strategies but applied to the bipyridine scaffold. According to chemical suppliers and compound databases (e.g., Vulcanchem, PubChem), the synthesis of this compound involves:

- Starting from 2,2'-bipyridine or suitably substituted bipyridine precursors.

- Selective bromination and chlorination to introduce halogens at the 3- and 6-positions respectively.

- Introduction of the nitrile group at the 5-position through cyanation reactions, often using reagents such as TMSCN under basic conditions.

- Purification steps typically involve column chromatography and recrystallization.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Oxidation | 3-Bromo-6-chloropyridine, carbamide peroxide, TFAA; 10–35 °C, 10 h, chloroform | 3-Bromo-6-chloropyridine oxynitride | ~68.6%, no purification needed |

| 2 | Cyanation | TMSCN, triethylamine; reflux, ≥10 h, acetonitrile | 3-Bromo-6-chloropyridine-2-cyanide (crude) | Used directly for next step |

| 3 | Hydrolysis | Concentrated H2SO4 (90–98%), 140–180 °C, 2.5–4 h | 3-Bromo-6-chloropyridine-2-formic acid | Critical step, temperature sensitive |

Research Findings and Notes

- The described synthetic route avoids the use of highly toxic cyanide salts by employing trimethylsilyl cyanide, which is safer and more manageable industrially.

- The oxidation step using carbamide peroxide and trifluoroacetic anhydride is noted for operational safety and environmental friendliness.

- The method is scalable for industrial production due to the use of relatively low-cost and low-toxicity reagents.

- Purification is streamlined by using intermediates directly in subsequent steps without extensive isolation.

- The bipyridine framework requires careful control of regioselectivity during halogenation and cyanation to ensure substitution at the desired positions.

Additional Synthetic Strategies

A literature report (ACS Journal of Organic Chemistry, 2019) describes the use of isoxazole intermediates and Eglinton coupling reactions to prepare substituted 2,2'-bipyridine ligands, which may be adapted for synthesizing complex bipyridine derivatives including carbonitriles. However, these methods are more specialized and may require advanced synthetic expertise.

Q & A

Basic: What are the primary synthetic routes for 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile?

The compound is typically synthesized via sequential halogenation and coupling reactions. A common approach involves:

- Step 1 : Bromination and chlorination of pyridine precursors under controlled conditions (e.g., using PCl₅ or NBS in DMF at 0–5°C).

- Step 2 : Suzuki-Miyaura coupling to link the bipyridine scaffold, employing Pd(PPh₃)₄ as a catalyst and boronic acid derivatives under inert atmospheres .

- Step 3 : Nitrile introduction via cyanation reactions (e.g., using CuCN/KCN in DMSO at 80°C).

Key validation : LC-MS for intermediate purity and X-ray crystallography for structural confirmation .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

X-ray diffraction (XRD) with programs like SHELXL or ORTEP-3 is critical for resolving conformational ambiguities. For example:

- Torsion angles : The bipyridine dihedral angle (~30–40°) and halogen/nitrile spatial arrangement can be precisely measured.

- Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) helps identify intermolecular interactions influencing crystal packing .

Case study : A related bipyridine-carbonitrile derivative (4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) showed planar deviations <0.05 Å, confirmed by SHELXL refinement .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 7.5–9.0 ppm) and nitrile carbons (δ ~115 ppm).

- IR : Strong absorption at ~2230 cm⁻¹ confirms the nitrile group.

- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) matching m/z 294.54 (C₁₁H₅BrClN₃) .

Advanced: How do steric and electronic effects influence substitution reactions at the bromo and chloro positions?

- Steric hindrance : The 3-bromo substituent is less reactive toward nucleophilic substitution (SN2) due to ortho/para steric crowding.

- Electronic effects : Chlorine’s electron-withdrawing nature activates the 6-position for coupling (e.g., Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos) .

Data contradiction : While bromine typically enhances electrophilicity, computational DFT studies suggest its meta-position reduces reactivity compared to para-substituted analogs .

Basic: What are the stability considerations for storing this compound?

- Temperature : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group.

- Light sensitivity : Amber vials are recommended due to potential C-Br bond photodegradation .

- Impurity monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O mobile phase) to detect degradation byproducts (e.g., dehalogenated derivatives) .

Advanced: How can reaction byproducts from Suzuki coupling be minimized?

- Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) to suppress homocoupling.

- Base selection : K₃PO₄ in THF/H₂O (3:1) at 60°C improves regioselectivity.

- Workup : Silica gel chromatography (hexane/EtOAc gradient) removes Pd residues and unreacted boronic acids .

Basic: What are the common applications of this compound in medicinal chemistry?

It serves as a precursor for kinase inhibitors and antiviral agents. For example:

- Anticancer scaffolds : Substitution at the 5-cyano position with heterocycles (e.g., imidazoles) targets ATP-binding pockets .

- Antiviral analogs : Chlorine/bromine substituents enhance binding to viral proteases via halogen bonding .

Advanced: How to address low yields in cyanation reactions?

- Solvent effects : DMF > DMSO for CuCN-mediated reactions (yield increases from 45% to 72%).

- Temperature control : Gradual heating (40°C → 80°C) prevents nitrile decomposition.

- Additives : NH₄Cl (1 equiv) stabilizes reactive intermediates .

Basic: What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, lab coat, and fume hood for all procedures.

- Waste disposal : Halogenated waste containers (avoid aqueous neutralization).

- Acute toxicity : LD₅₀ (oral, rat) >2000 mg/kg, but mutagenicity potential requires Ames test validation .

Advanced: What computational tools predict reactivity trends for halogenated bipyridines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.